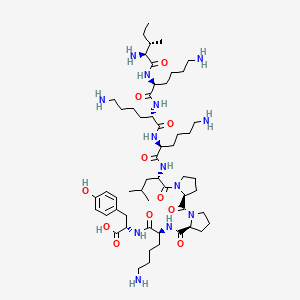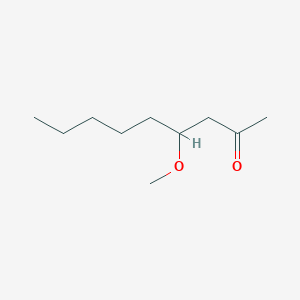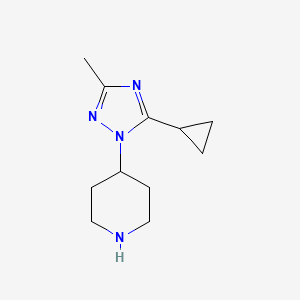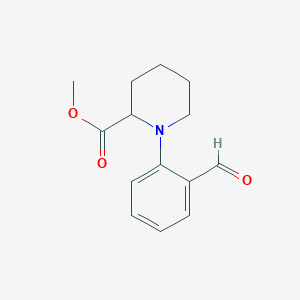
L-Isoleucyl-L-lysyl-L-lysyl-L-lysyl-L-leucyl-L-prolyl-L-prolyl-L-lysyl-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Isoleucyl-L-lysyl-L-lysyl-L-lysyl-L-leucyl-L-prolyl-L-prolyl-L-lysyl-L-tyrosine is a peptide compound composed of ten amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-lysyl-L-lysyl-L-lysyl-L-leucyl-L-prolyl-L-prolyl-L-lysyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques like HPLC (high-performance liquid chromatography).
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides with sulfur-containing amino acids (e.g., cysteine) can form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiols using reducing agents like DTT (dithiothreitol).
Substitution: Amino acid residues can be modified through substitution reactions, often using specific reagents to target particular functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution reactions can introduce new functional groups or labels.
Scientific Research Applications
Chemistry: Studied for its structural properties and interactions with other molecules.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for therapeutic potential, including antimicrobial and anticancer activities.
Industry: Used in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of peptides like L-Isoleucyl-L-lysyl-L-lysyl-L-lysyl-L-leucyl-L-prolyl-L-prolyl-L-lysyl-L-tyrosine involves interactions with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to various effects. For example, antimicrobial peptides disrupt bacterial cell membranes, while signaling peptides activate or inhibit cellular receptors.
Comparison with Similar Compounds
Similar Compounds
L-Isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine: Another peptide with a different sequence but similar structural properties.
L-Isoleucyl-L-lysyl-L-tryptophyl-L-lysyl-L-alanyl-L-isoleucyl-L-leucyl-L-α-aspartyl-L-alanyl-L-valyl-L-lysyl-L-lysyl-L-valyl-L-isoleucinamide: A longer peptide with additional functional groups and potential biological activities.
Uniqueness
L-Isoleucyl-L-lysyl-L-lysyl-L-lysyl-L-leucyl-L-prolyl-L-prolyl-L-lysyl-L-tyrosine is unique due to its specific amino acid sequence, which determines its structural and functional properties. The presence of multiple lysine residues may contribute to its interactions with negatively charged molecules, while the proline residues can influence its conformational stability.
Properties
CAS No. |
918429-07-9 |
|---|---|
Molecular Formula |
C55H95N13O11 |
Molecular Weight |
1114.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C55H95N13O11/c1-5-35(4)46(60)52(75)64-41(19-9-13-29-59)48(71)61-38(16-6-10-26-56)47(70)62-39(17-7-11-27-57)49(72)65-42(32-34(2)3)53(76)68-31-15-21-45(68)54(77)67-30-14-20-44(67)51(74)63-40(18-8-12-28-58)50(73)66-43(55(78)79)33-36-22-24-37(69)25-23-36/h22-25,34-35,38-46,69H,5-21,26-33,56-60H2,1-4H3,(H,61,71)(H,62,70)(H,63,74)(H,64,75)(H,65,72)(H,66,73)(H,78,79)/t35-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1 |
InChI Key |
KYRFPMCHWHEZHX-YQOXGYPXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(2-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12605455.png)
propanedinitrile](/img/structure/B12605456.png)



![Piperazine, 1-(9-anthracenylcarbonyl)-4-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B12605485.png)
![Methyl 5-[4-(Benzyloxy)phenyl]nicotinate](/img/structure/B12605496.png)
![Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]-](/img/structure/B12605506.png)
![Cyclohexyl[4-(morpholin-4-ylcarbonyl)phenyl]methanone](/img/structure/B12605510.png)
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione](/img/structure/B12605515.png)

![1H-Pyrazolo[4,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-thienylsulfonyl)-](/img/structure/B12605523.png)
![7-(Chloromethyl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B12605529.png)
